molecular formula C11H14FN B3074275 (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine CAS No. 1019538-79-4

(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine

Cat. No. B3074275
CAS RN: 1019538-79-4
M. Wt: 179.23 g/mol
InChI Key: JMKBYKGNJPSQPJ-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine” is a chemical compound with the CAS Number: 1019538-79-4 . It has a molecular weight of 179.24 . The IUPAC name for this compound is cyclopropyl-N-(4-fluorobenzyl)methanamine .


Molecular Structure Analysis

The InChI code for “(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine” is 1S/C11H14FN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources.

Scientific Research Applications

Fluorescent Chemosensors

Compounds similar to (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine have been utilized in the development of fluorescent chemosensors. These chemosensors are designed to detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The research on 4-Methyl-2,6-diformylphenol (DFP)-based compounds, for instance, illustrates how modifications in the molecular structure can enhance sensing abilities for a broad range of substances (Roy, 2021).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is another significant application area. Compounds with structures similar to (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine serve as building blocks in creating a variety of heterocyclic structures. These structures are crucial in pharmaceutical development and materials science. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the potential of such compounds in synthesizing diverse heterocycles and dyes (Gomaa & Ali, 2020).

Environmental Presence and Toxicity

Investigations into the environmental presence and toxicity of amine-related compounds, including those structurally related to (Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine, are crucial. These studies assess the impact of such compounds on aquatic environments and evaluate their safety. For example, the review on amines and amine-related compounds in surface waters discusses sources, concentrations, and the potential toxicological impact on aquatic life and water quality (Poste, Grung, & Wright, 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclopropyl-N-[(4-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKBYKGNJPSQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)[(4-fluorophenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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